5-amino-1-benzyl-1H-pyrrole-3-carbonitrile is a compound belonging to the pyrrole family, characterized by its unique nitrogen-containing five-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of metallo-β-lactamases, which are enzymes contributing to antibiotic resistance.
The compound can be synthesized through various chemical methods involving readily available starting materials, such as benzylamine and carbonitrile derivatives. Its structural significance lies in the presence of both amino and nitrile functional groups, which are pivotal for its biological activity.
5-amino-1-benzyl-1H-pyrrole-3-carbonitrile can be classified as:
The synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One notable method involves the reaction of benzylamine with a suitable carbonitrile in the presence of a catalyst or under specific reaction conditions.
The molecular structure of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile features a pyrrole ring with a benzyl substituent at one position and an amino group at another. The carbonitrile group is located at the 3-position of the pyrrole ring.
5-amino-1-benzyl-1H-pyrrole-3-carbonitrile can participate in various chemical reactions, including:
The reactivity of this compound is largely influenced by its functional groups, which can facilitate diverse transformations leading to derivatives with enhanced pharmacological properties.
The mechanism by which 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile exerts its biological effects involves inhibition of metallo-β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective.
5-amino-1-benzyl-1H-pyrrole-3-carbonitrile has significant potential in scientific research and pharmaceutical applications:
This compound exemplifies the ongoing efforts in medicinal chemistry to combat antibiotic resistance through innovative chemical synthesis and structure-based drug design.
This compound serves as a versatile molecular scaffold in drug discovery due to its synthetic tractability and capacity for diverse structural elaboration. Synthetic routes typically employ:
The amino group enables nucleophilic displacement reactions with electrophiles including acyl chlorides, sulfonyl chlorides, and carbonyl compounds, while the cyano group undergoes hydrolytic transformations to carboxylic acids or amides under controlled conditions [9] [10]. These transformations facilitate rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies. The "build-couple-transform" paradigm exemplifies this approach, where the core pyrrole scaffold serves as a central template for late-stage diversification through cyclizations, reductions, and 1,4-additions [5].
Table 2: Representative Derivatives Synthesized from 5-Amino-1-Benzyl-1H-Pyrrole-3-Carbonitrile
Derivative Class | Transformation | Biological Target | Key Advantage |
---|---|---|---|
4,5-Diphenylpyrroles | Friedel-Crafts acylation | Metallo-β-lactamases | Enhanced hydrophobic interactions |
N-Acylated aminopyrroles | Acylation of 5-amino group | HDAC6 | Improved target selectivity |
Pyrrolo[2,3-b]pyridines | Ring annulation reactions | Adaptor associated kinase 1 (AAK1) | Expanded hinge-binding capacity |
Tetrazole analogs | [3+2] cycloaddition with azides | Antiviral targets | Bioisosteric CN replacement |
Notably, molecular hybridization strategies exploit the benzyl substituent as a convenient attachment point for pharmacophore fusion. For instance, researchers have conjugated this pyrrole core with known bioactive heterocycles like pyrazoles, pyrimidines, and triazoles to create dual-mechanism inhibitors [6] [9]. The electron-withdrawing cyano group ortho to the pyrrole nitrogen further activates the ring toward electrophilic substitution, enabling regioselective halogenation (bromination or iodination) for subsequent cross-coupling reactions [8] [9]. This synthetic flexibility has yielded compounds with nanomolar activities against clinically relevant targets including HDAC6 (compound 6, IC₅₀ = 4.95 nM) and metallo-β-lactamases (Ki values < 10 μM) [2] [6].
The emergence of multidrug-resistant Gram-negative pathogens propelled research into pyrrole-based metallo-β-lactamase inhibitors, addressing a critical gap in β-lactam antibiotic therapy. Early work identified 5-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (designated 5a) as a broad-spectrum MBL inhibitor with competitive inhibition against IMP-1 (Ki = 21 ± 10 μM), mixed inhibition against CphA, and uncompetitive inhibition against AIM-1 [2]. Docking simulations revealed key binding interactions:
Systematic SAR exploration demonstrated that N-benzylation was optimal for activity, as removal or chain extension significantly reduced potency. The 4,5-diphenyl groups could be replaced with furans without activity loss, but aliphatic substituents abolished inhibition. Acylation of the 5-amino group maintained but did not enhance IMP-1 inhibition, while modification of the 3-cyano group to carboxylic acid or tetrazole compromised activity [2]. This foundational work established 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile derivatives as among the first non-hydroxamate MBL inhibitors with broad-spectrum coverage against B1, B2, and B3 subclasses.
Beyond MBLs, this chemotype demonstrates inhibitory activity against diverse enzyme classes:
Histone Deacetylase 6 (HDAC6): N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives incorporating the aminopyrrole core exhibited dual inhibition and degradation of HDAC6 (IC₅₀ = 4.95 nM; DC₅₀ = 0.96 nM). The benzyl group facilitated optimal hydrophobic tunnel binding, while the 5-propyl substituent enhanced selectivity over HDAC1 (251-fold) [6]. Anti-inflammatory effects were mediated through TNF-α, IL-1β, and IL-6 suppression, demonstrating therapeutic potential in acute liver injury models.
Adaptor Associated Kinase 1 (AAK1): Pyrrolo[2,3-b]pyridine analogs derived from the core scaffold inhibited AAK1 (Kd = 53 nM) and disrupted clathrin-mediated viral trafficking [8]. Optimized compounds demonstrated nanomolar antiviral activity against dengue (DENV) and Ebola (EBOV) viruses in human dendritic cells, validating host-directed antiviral strategies.
Table 3: Enzyme Inhibition Profiles of Key Derivatives
Enzyme Target | Inhibitor Structure | Inhibition Constant | Mechanism | Therapeutic Area |
---|---|---|---|---|
IMP-1 (B1 MBL) | 5a: 4,5-Diphenyl derivative | Ki = 21 ± 10 μM | Competitive | Antibiotic resistance |
CphA (B2 MBL) | 5a: 4,5-Diphenyl derivative | Not reported | Mixed-type | Antibiotic resistance |
HDAC6 | N-phenyl-5-propyl derivative | IC₅₀ = 4.95 nM | Inhibition/degradation | Acute liver injury |
AAK1 | Pyrrolo[2,3-b]pyridine hybrid | Kd = 53 nM | ATP-competitive | Antiviral (DENV, EBOV) |
Emerging evidence suggests additional targets:
The historical evolution of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile derivatives demonstrates a systematic transition from broad-spectrum enzyme inhibition toward highly selective therapeutic agents. This progression has been enabled by advanced structural characterization of target proteins and computational modeling, allowing rational optimization of the core scaffold to address diverse therapeutic needs.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4